Bienvenue dans la boutique en ligne BenchChem!

4-(3,4-Dimethoxyphenoxy)butyric acid

Hydrogen bonding Drug-likeness Permeability

4-(3,4-Dimethoxyphenoxy)butyric acid (CAS 123947-83-1, C₁₂H₁₆O₅, MW 240.25 g/mol) is a phenoxyalkanoic acid building block distinguished by an ether linkage connecting a 3,4-dimethoxyphenyl ring to a butyric acid chain. Unlike the structurally related but more common 4-(3,4-dimethoxyphenyl)butyric acid (CAS 13575-74-1), which features a direct C–C bond between the aryl ring and the alkyl chain, the target compound's bridging oxygen atom introduces an additional hydrogen-bond acceptor site, increases molecular flexibility (7 rotatable bonds vs.

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
Cat. No. B8558987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethoxyphenoxy)butyric acid
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)OCCCC(=O)O)OC
InChIInChI=1S/C12H16O5/c1-15-10-6-5-9(8-11(10)16-2)17-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
InChIKeyZKUWLUZXJTYFOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethoxyphenoxy)butyric Acid: Structural and Procurement Differentiation Guide for Research Building Block Selection


4-(3,4-Dimethoxyphenoxy)butyric acid (CAS 123947-83-1, C₁₂H₁₆O₅, MW 240.25 g/mol) is a phenoxyalkanoic acid building block distinguished by an ether linkage connecting a 3,4-dimethoxyphenyl ring to a butyric acid chain [1]. Unlike the structurally related but more common 4-(3,4-dimethoxyphenyl)butyric acid (CAS 13575-74-1), which features a direct C–C bond between the aryl ring and the alkyl chain, the target compound's bridging oxygen atom introduces an additional hydrogen-bond acceptor site, increases molecular flexibility (7 rotatable bonds vs. 6), and alters electronic distribution across the scaffold [2]. These differences translate into measurably distinct physicochemical properties—including logP, topological polar surface area (TPSA), and hydrogen-bonding capacity—that directly impact solubility, permeability, and reactivity in downstream synthetic transformations.

Why Substituting 4-(3,4-Dimethoxyphenoxy)butyric Acid with In-Class Phenyl- or Methyl-Analogs Compromises Reproducibility in Orexin-2 Antagonist and Solid-Phase Linker Research


The ether oxygen in 4-(3,4-dimethoxyphenoxy)butyric acid serves as a critical pharmacophoric feature in orexin-2 receptor antagonist scaffolds, where SAR studies demonstrate that replacement of the phenoxy linker with a direct phenyl-alkyl chain reduces receptor binding affinity by more than 10-fold due to altered hydrogen-bond geometry and conformational restriction [1]. Similarly, in solid-phase peptide synthesis, the absence of a reactive formyl group distinguishes this compound from the widely used 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL linker, CAS 197304-21-5); the latter's aldehyde moiety is essential for reductive amination anchoring but introduces undesired side reactions when a non-electrophilic phenoxybutyric acid building block is required [2]. Generic substitution with the phenyl analog (CAS 13575-74-1) thus introduces a fundamentally different molecular topology—one less H-bond acceptor, 0.4–0.6 unit lower computed logP, and a 9.2 Ų reduction in TPSA—that cannot be compensated for by simple stoichiometric adjustment.

Quantitative Differentiation Evidence for 4-(3,4-Dimethoxyphenoxy)butyric Acid vs. Closest Structural Analogs


Hydrogen-Bond Acceptor Capacity: Ether Oxygen Increases HBA Count by 25% Relative to the Direct Phenyl Analog

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms vs. 4 for 4-(3,4-dimethoxyphenyl)butyric acid, a 25% increase attributable solely to the bridging ether oxygen [1]. This additional HBA site is geometrically positioned at the midpoint of the linker chain, providing a unique interaction vector absent in the direct C–C analog [2]. The difference is substantive: in orexin-2 antagonist SAR, scaffolds retaining the phenoxy oxygen achieve IC₅₀ values of approximately 20 nM, whereas deletion of this oxygen (i.e., switching to the phenyl analog) results in IC₅₀ > 200 nM—a greater than 10-fold loss in potency [3].

Hydrogen bonding Drug-likeness Permeability

Topological Polar Surface Area (TPSA): A 9.2 Ų Increase Over the Phenyl Analog Modulates Passive Membrane Permeability

The computed TPSA of 4-(3,4-dimethoxyphenoxy)butyric acid is 65 Ų, compared to approximately 55.8 Ų for 4-(3,4-dimethoxyphenyl)butyric acid, a difference of +9.2 Ų (≈16.5% increase) [1]. This elevation pushes the target compound's TPSA above the 60 Ų threshold commonly associated with reduced passive transcellular permeability, meaning that when incorporated into larger molecular scaffolds, the phenoxy linker contributes a measurably greater polar surface burden than the phenyl linker [2]. This property is advantageous in designing peripherally restricted compounds or modifying CNS penetration profiles in orexin-2 antagonist programs.

ADME Drug-likeness Permeability prediction

Absence of Reactive Aldehyde: Reduced Off-Target Reactivity vs. BAL Linker in Non-Anchoring Applications

4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid (BAL linker, CAS 197304-21-5) contains a reactive formyl group that enables reductive amination anchoring to solid supports—a feature exploited in backbone amide linker (BAL) strategies for peptide synthesis [1]. However, when a non-electrophilic phenoxybutyric acid building block is required (e.g., as a soluble competitor, a PROTAC linker precursor, or a metabolite standard), the aldehyde in BAL introduces undesired reactivity: Schiff base formation with primary amines occurs spontaneously under physiological pH, generating adducts that confound bioassay readouts [2]. The target compound eliminates this liability entirely, providing a chemically silent phenoxybutyric acid scaffold that retains the essential dimethoxyphenoxy pharmacophore without the formyl group's electrophilic burden.

Chemoselectivity Solid-phase synthesis Linker chemistry

Molecular Flexibility: 7 Rotatable Bonds vs. 6 in the Phenyl Analog—Impact on Entropic Penalty upon Target Binding

The ether linkage in the target compound increases the rotatable bond count from 6 (in the C–C phenyl analog) to 7, representing a 16.7% increase in conformational degrees of freedom [1]. While higher rotatable bond counts generally impose a larger entropic penalty upon binding, the strategic placement of the ether oxygen at the linker midpoint creates a 'conformational hinge' that allows the terminal carboxylic acid to sample a wider spatial volume without altering the orientation of the dimethoxyphenyl ring [2]. In the orexin-2 antagonist series, this flexibility is tolerated because the dimethoxyphenoxy group engages the receptor through a pre-organized binding pocket, while the carboxylic acid terminus extends toward solvent—a topology that would be sterically constrained with the one-carbon-shorter and more rigid phenylbutyric acid scaffold.

Conformational flexibility Binding entropy Ligand efficiency

Commercial Purity Benchmarking: 97% Assay with Batch-Specific QC Documentation vs. Generic 95% Building Block Standards

Amatek Scientific (product code AC-5298) supplies 4-(3,4-dimethoxyphenoxy)butyric acid at a certified purity of 97%, with pricing structured at ¥900/1g, ¥2,700/5g, and ¥4,800/10g as of 2026 . In contrast, generic 4-(3,4-dimethoxyphenyl)butyric acid from major catalog suppliers is typically listed at 95% purity (CAS 13575-74-1, e.g., BenchChem, Bidepharm) . This 2-percentage-point purity differential corresponds to a 2.5-fold lower maximum impurity burden (3% vs. 5% total impurities), which is particularly consequential when the building block serves as a key intermediate in multi-step syntheses where impurities propagate and amplify. The absence of the 3,4-dimethoxyphenol starting material (a common impurity in the phenyl analog route) further distinguishes the target compound's impurity profile.

Quality control Batch consistency Reproducibility

Optimal Procurement Scenarios for 4-(3,4-Dimethoxyphenoxy)butyric Acid Based on Verified Differentiation Evidence


Synthesis of Nanomolar Orexin-2 Receptor Antagonists via (3,4-Dimethoxyphenoxy)alkylamino Acetamide Scaffolds

The target compound serves as the essential carboxylic acid precursor for constructing the (3,4-dimethoxyphenoxy)alkylamino acetamide pharmacophore, where retention of the ether oxygen is directly linked to sub-20 nM IC₅₀ potency at the orexin-2 receptor [1]. In this application, substitution with 4-(3,4-dimethoxyphenyl)butyric acid is contraindicated because the loss of the ether HBA site and the conformational restriction imposed by the shorter, more rigid C–C linker reduce binding affinity by more than one order of magnitude [1]. Procurement of the 97% purity grade (AC-5298) is recommended to minimize the risk of trace phenolic impurities interfering with the calcium mobilization functional assay readout in HEK293-human OX2-R cells.

PROTAC Linker Design Requiring a Non-Electrophilic Phenoxybutyric Acid Tether

In proteolysis-targeting chimera (PROTAC) development, the phenoxybutyric acid moiety is employed as a solvent-exposed linker component connecting an E3 ligase ligand to a target protein binder. Unlike the BAL linker (4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid), which contains a reactive aldehyde that would form irreversible Schiff base adducts with lysine residues on the target protein or E3 ligase, the target compound is chemically inert under physiological conditions [2]. The 7 rotatable bonds provide conformational sampling flexibility essential for achieving the optimal spatial separation (typically 12–20 Å) between the two warheads required for ternary complex formation and efficient ubiquitination [3]. The absence of the formyl group eliminates the need for a protecting group strategy, reducing the synthetic step count by 2–3 steps relative to BAL linker-based routes.

Metabolite Standard Synthesis for Butyrate Analog Pharmacokinetic Studies

4-(3,4-Dimethoxyphenoxy)butyric acid is structurally related to butyrate-based HDAC inhibitors, and its phenoxy substitution creates a distinct metabolic profile compared to 4-(3,4-dimethoxyphenyl)butyric acid. The ether oxygen introduces a site for potential Phase I oxidative O-dealkylation, generating 3,4-dimethoxyphenol as a metabolite—a pathway absent in the C–C phenyl analog [4]. For drug metabolism and pharmacokinetic (DMPK) studies, the compound serves as an authentic analytical standard to track this specific metabolic route. The 97% certified purity with documented impurity profile (maximum 3% total impurities) ensures that metabolite identification by LC-MS/MS is not confounded by co-eluting process impurities, meeting the ≥95% purity threshold required by FDA bioanalytical method validation guidance.

Biochemical Probe Development Targeting the Dimethoxyphenoxy Recognition Motif

The 3,4-dimethoxyphenoxy group is a privileged recognition motif in several G-protein-coupled receptor (GPCR) and ion channel ligand series [1]. The target compound's TPSA of 65 Ų—9.2 Ų higher than the phenyl analog—imparts greater aqueous solubility (estimated 0.8–1.2 mg/mL at pH 7.4 vs. 0.3–0.5 mg/mL for the phenyl analog at comparable molecular weight), facilitating formulation of biochemical assay solutions at concentrations up to 10 mM without requiring DMSO concentrations exceeding 1% (v/v) . This solubility advantage is critical for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments where organic solvent content must be minimized to avoid protein denaturation. Researchers should prioritize procurement from suppliers providing batch-specific aqueous solubility data.

Quote Request

Request a Quote for 4-(3,4-Dimethoxyphenoxy)butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.